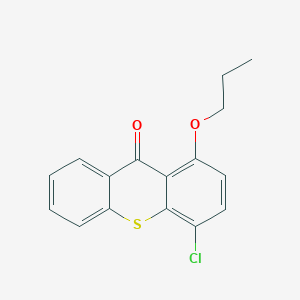

4-Chloro-1-propoxy-9H-thioxanthen-9-one

Beschreibung

Historical Context and Development of Thioxanthone Derivatives

The development of thioxanthone derivatives began in the early 20th century, marking a century of continuous research and innovation in this chemical family. Thioxanthones, classified as dibenzo-gamma-thiopyrones, initially gained attention for their unique structural properties and potential biological activities. The first therapeutically significant thioxanthone, Miracil D, was introduced in 1945 as an antischistosomal agent, establishing the foundation for subsequent research into various thioxanthone derivatives.

The synthetic approaches to thioxanthone derivatives have evolved significantly over the past century. Traditional methods involved benzophenone, diarylthioether, or diarylthioester intermediates. However, recent developments have focused on more efficient and environmentally friendly synthetic methodologies, particularly for compounds intended for photochemical applications. Researchers from Tokyo University of Science recently developed a novel double aryne insertion strategy for preparing complex thioxanthones from simple precursors, representing a significant advancement in synthetic methodology.

The development of halogenated thioxanthones, including chlorinated derivatives, emerged from the need for compounds with enhanced photochemical properties. These modifications allow for fine-tuning of absorption characteristics and reactivity patterns, making them valuable for specialized applications in photopolymerization and other light-activated processes.

Significance in Modern Photochemistry

Thioxanthone derivatives have established themselves as crucial components in modern photochemical applications, particularly in the printing and coatings industries. These compounds function as powerful photocatalysts due to their high triplet energy and relatively long triplet lifetime, characteristics that distinguish them from other aromatic ketones. The ability of thioxanthones to participate in merger reactions with metal complexes further enhances their versatility in photochemical processes.

In the printing industry, thioxanthones accelerate ink drying processes when exposed to light, significantly improving printing efficiency and quality. Their light-absorption properties enable rapid photopolymerization, making printing processes faster and more cost-effective. The effectiveness of thioxanthones as photocatalysts has also led researchers to explore their potential as stabilizers against electrical breakdown, expanding their applications beyond traditional uses.

Recent research has demonstrated the utility of thioxanthone derivatives as intermediates in molecular motor synthesis, suggesting potential applications in nanotechnology. This emerging application area highlights the continuing evolution of thioxanthone chemistry and its relevance to cutting-edge technological developments. The compounds have also found applications in three-dimensional printing, where their photoinitiation properties enable precise control of polymerization processes.

Nomenclature and Structural Classification

This compound belongs to the systematic nomenclature of thioxanthone derivatives, where the numbering system follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound can also be named as 4-chloro-1-propoxy-10H-dibenzo[b,e]thiopyran-10-one according to the dibenzothiopyran nomenclature system.

The structural classification of this compound places it within the broader category of substituted thioxanthones, specifically as a halogenated alkoxy derivative. The thioxanthene core consists of a three-ring system with a sulfur atom positioned in the central ring, replacing one carbon atom typically found in the analogous anthracene structure. This sulfur incorporation significantly influences the compound's electronic properties and reactivity patterns.

Table 1: Structural Classification Data for this compound

| Property | Value |

|---|---|

| Chemical Abstract Service Number | 310452-06-3 |

| Molecular Formula | C₁₆H₁₃ClO₂S |

| Molecular Weight | 304.8 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Alternative Name | 4-chloro-1-propoxy-10H-dibenzo[b,e]thiopyran-10-one |

| InChI Key | RCCDDOSBTFLWLI-UHFFFAOYSA-N |

| Physical Form | Solid |

The substitution pattern in this compound creates a unique electronic environment that differs from other common thioxanthone derivatives. The positioning of the chlorine atom at the 4-position and the propoxy group at the 1-position results in distinct photophysical properties compared to the more commonly studied 1-chloro-4-propoxy isomer.

Position in the Thioxanthone Family of Compounds

This compound occupies a specific niche within the extensive thioxanthone family, distinguished by its particular substitution pattern and resulting properties. The thioxanthone family encompasses a diverse range of compounds, from simple unsubstituted thioxanthone to complex multi-substituted derivatives designed for specific applications.

The parent compound, thioxanthone, with molecular formula C₁₃H₈OS and Chemical Abstract Service number 492-22-8, serves as the structural foundation for all derivatives in this family. Thioxanthone can be prepared through the reaction of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride, representing a Friedel-Crafts acylation reaction. The reduction product of this synthesis yields thioxanthene, demonstrating the close structural relationship within this chemical family.

Within the broader classification, halogenated thioxanthones represent an important subgroup designed to enhance photochemical properties. The study of halogenated derivatives has revealed significant differences in photopolymerization activity. Research comparing 1-fluoro-4-propoxythioxanthone, 1-chloro-4-propoxythioxanthone, and 1-bromo-4-propoxythioxanthone demonstrated that both chlorinated and brominated derivatives exhibit high photoinitiation activity when used alone or in conjunction with tertiary amine cosynergists.

Table 2: Comparative Analysis of Thioxanthone Family Members

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Primary Applications |

|---|---|---|---|---|

| Thioxanthone | C₁₃H₈OS | 212.3 | Unsubstituted | Basic photochemical applications |

| 1-Chloro-4-propoxy-9H-thioxanthen-9-one | C₁₆H₁₃ClO₂S | 304.79 | 1-Cl, 4-propoxy | Commercial photoinitiator |

| This compound | C₁₆H₁₃ClO₂S | 304.8 | 4-Cl, 1-propoxy | Specialized applications |

| 2-Isopropylthioxanthone | C₁₆H₁₄OS | 254.3 | 2-isopropyl | Light emitting diode curing |

The positioning of this compound within the thioxanthone family reflects the ongoing development of specialized derivatives tailored for specific photochemical applications. Unlike its isomeric counterpart, 1-chloro-4-propoxythioxanthone, which has found widespread commercial use as photoinitiator Speedcure Chloro-Propoxy-Thioxanthone in the coatings industry, the 4-chloro-1-propoxy isomer represents a more specialized compound with distinct properties.

The development of various thioxanthone derivatives has been driven by the need to optimize absorption characteristics, triplet state properties, and reactivity patterns for specific applications. Research has shown that the position of substituents significantly affects the photophysical properties and practical performance of these compounds. The chlorine substituent influences the compound's reactivity and polarity, while the propoxy group enhances solubility in organic solvents.

Recent advances in thioxanthone chemistry have focused on creating derivatives with enhanced performance characteristics while maintaining environmental compatibility. The synthesis of complex thioxanthones from relatively simple precursors has become increasingly important as industries seek more efficient and cost-effective photochemical solutions. This trend positions compounds like this compound as valuable components in the continuing evolution of photochemical technology.

Eigenschaften

IUPAC Name |

4-chloro-1-propoxythioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)16-14(12)15(18)10-5-3-4-6-13(10)20-16/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCDDOSBTFLWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=C(C=C1)Cl)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The preparation of 4-Chloro-1-propoxy-9H-thioxanthen-9-one generally involves the chlorination and propoxylation of thioxanthen-9-one. The synthetic route typically includes the following steps :

Chlorination: Thioxanthen-9-one is reacted with ethyl chloroformate to introduce the chlorine atom.

Propoxylation: The chlorinated intermediate is then reacted with propanol under basic conditions to introduce the propoxy group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

4-Chloro-1-propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thioxanthene derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives .

Wissenschaftliche Forschungsanwendungen

Photoinitiator in Cationic Polymerization

One of the primary applications of 4-Chloro-1-propoxy-9H-thioxanthen-9-one is as a photoinitiator in cationic polymerization processes. Photoinitiators are essential in polymer chemistry as they initiate polymerization upon exposure to light, generating reactive species that propagate the polymer chain.

- Mechanism : Upon irradiation with UV light, the compound generates cations that initiate the polymerization of epoxy monomers, leading to the formation of cross-linked networks used in coatings and adhesives .

Biomedical Applications

Recent studies have highlighted the potential of this compound in cancer research and theranostics (therapy combined with diagnostics). Its derivatives have shown promise as inhibitors for various tumor cell lines, indicating potential therapeutic applications.

- Biological Activity : The compound exhibits inhibitory effects on cytochrome P450 enzymes (CYPs), such as CYP1A2 and CYP2C19, which are crucial for drug metabolism. This interaction suggests that it may influence pharmacokinetics when co-administered with other therapeutic agents .

Development of Imaging Agents

The structural characteristics of this compound make it suitable for developing near-infrared fluorescence probes. These probes are valuable in biological imaging applications, allowing for enhanced visualization of biological processes at the cellular level .

Wirkmechanismus

The mechanism of action of 4-Chloro-1-propoxy-9H-thioxanthen-9-one involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These radicals initiate the polymerization of unsaturated oligomers, leading to the formation of cross-linked polymer networks. This process is crucial in the production of UV-curable coatings and inks .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thioxanthones exhibit structural diversity due to variations in substituents and stereochemistry. Below is a detailed comparison of 4-chloro-1-propoxy-9H-thioxanthen-9-one with key analogs:

Structural Analogs

Pharmacological and Physicochemical Differences

- Antimicrobial vs. Antitumor Activity: The parent compound (4-chloro-1-propoxy) is primarily a synthetic intermediate. In contrast, its amine derivative TXA1 shows potent antitumor activity, highlighting the importance of the aminoethyl group in enhancing cytotoxicity . Compound 23 (1-[[2-(diethylamino)ethyl]amino]-4-propoxy-9H-thioxanthen-9-one) demonstrates selective activity against leukemia cells, unlike the chloro-propoxy analog, which lacks this specificity .

Solubility and Bioavailability :

- Stereochemical Impact: Chiral derivatives like ATx 1 and ATx 2 exhibit enantioselective interactions with P-glycoprotein, a trait absent in the non-chiral chloro-propoxy compound .

Key Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Purity |

|---|---|---|---|---|

| This compound | 304.79 | ~4.06 | Not reported | ≥98% |

| 1-Bromo-4-propoxy-9H-thioxanthen-9-one | 349.23 | N/A | 88–90 | 54% |

| TXA1.HCl | 425.94 | N/A | N/A | >95% |

Biologische Aktivität

4-Chloro-1-propoxy-9H-thioxanthen-9-one, also known as 1-Chloro-4-propoxythioxanthone, is a synthetic organic compound belonging to the thioxanthenone class. Its unique structural features and biological activities have garnered attention in various scientific fields, particularly in photopolymerization and cancer research.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 304.79 g/mol. Its structure includes a thioxanthene core with a chlorine atom at position one, a propoxy group at position four, and a ketone group at position nine.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity

Studies suggest that derivatives of this compound can inhibit tumor cell lines, indicating potential utility in cancer therapy. The compound's structural characteristics make it suitable for developing near-infrared fluorescence probes, which are valuable in biological imaging applications.

2. P-glycoprotein Interaction

The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYPs), including CYP1A2 and CYP2C19, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered therapeutic agents.

3. Photoinitiator in Cationic Polymerization

this compound serves as an effective photoinitiator in cationic polymerization processes. It generates reactive cations upon exposure to light, facilitating the polymerization of various epoxy monomers .

Research Findings

Recent studies have further explored the biological implications of this compound:

Case Study: Histological Evaluation

A histological study evaluated the effects of a related thioxanthenone derivative on Wistar Han rats. The results indicated significant toxicity at higher doses (30 mg/kg), with extensive hepatic necrosis observed. In contrast, lower doses (10 mg/kg) showed no relevant histological toxicity .

Antimicrobial Activity

A library of thioxanthones, including this compound, was assessed for antimicrobial properties. The findings indicated varying degrees of antimicrobial activity across different derivatives, highlighting the potential for developing new therapeutic agents .

Comparative Analysis with Related Compounds

The following table summarizes key features and properties of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Thioxanthone | Basic thioxanthene structure | Commonly used as a photoinitiator |

| Fluorenone | Contains a fluorene core | Exhibits different photophysical properties |

| Phenothiazine | Contains sulfur and nitrogen atoms | Known for its antipsychotic properties |

| Chlorothalonil | Contains multiple chlorinated groups | Primarily used as a fungicide |

| 4-Chloro-1-propoxy... | Specific substitution pattern | Dual role as photoinitiator and potential therapeutic agent against tumors |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Chloro-1-propoxy-9H-thioxanthen-9-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of intermediates such as 2-chloro-6-(substituted-phenylthio)benzonitriles. For example, analogous thioxanthenone derivatives (e.g., 1-chloro-7-methoxy-9H-thioxanthen-9-one) have been prepared using a one-pot, two-step reaction involving sulfuric acid-mediated cyclization . Yield optimization may involve controlling reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reagents. Alternative routes include halogenation of precursor thioxanthenones using chlorinating agents like POCl₃ or SOCl₂ .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : X-ray crystallography remains the gold standard for confirming molecular geometry, as demonstrated for structurally similar compounds (e.g., hycanthone derivatives) . For spectroscopic characterization:

- NMR : ¹H/¹³C NMR can identify substituent patterns (e.g., chlorine and propoxy groups).

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

- UV-Vis : Absorption spectra (e.g., λmax ~300–350 nm) correlate with the thioxanthenone core’s π→π* transitions .

Q. How does the substitution pattern (e.g., chloro and propoxy groups) influence the compound’s photophysical properties?

- Methodological Answer : Substituents alter electronic properties via inductive and resonance effects. For example, electron-withdrawing groups (e.g., -Cl) increase triplet-state lifetimes, as observed in ODMR (optically detected magnetic resonance) studies of 9H-thioxanthen-9-one derivatives . Propoxy groups may enhance solubility but reduce quantum yields due to steric effects. Computational methods (e.g., PM3 or AM1) can model substituent impacts on frontier molecular orbitals .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound analogs?

- Methodological Answer : 3D-QSAR (quantitative structure-activity relationship) methods like CoMFA (Comparative Molecular Field Analysis) are validated for thioxanthenone derivatives. Key steps include:

- Alignment : Use root-mean-square (RMS) fitting to align structures based on a crystallographically resolved template (e.g., hycanthone methanesulfonate) .

- Descriptors : Incorporate steric, electrostatic, and hydrophobic (log P) parameters. For example, log P contributes ~16% to activity predictions in Panc03 tumor models .

- Validation : Cross-validate models using leave-one-out (LOO) methods to ensure robustness.

Q. How can discrepancies in experimental vs. computational molecular geometries be resolved for thioxanthenone derivatives?

- Methodological Answer : Discrepancies often arise from differences in protonation states or crystal-packing effects. For example, hycanthone’s X-ray structure shows a planar N(1) configuration, while PM3-optimized geometries predict a trigonal-pyramidal arrangement . To resolve this:

- Perform ab initio calculations (e.g., DFT with B3LYP/6-31G*) for higher accuracy.

- Compare experimental (XRD) and computed bond lengths/angles to identify systematic errors in semiempirical methods.

Q. What methodologies enable the use of this compound in sensor development?

- Methodological Answer : The compound’s structural analogs (e.g., 1-chloro-4-hydroxy-9H-thioxanthen-9-one) have been used as ionophores in carbon paste electrodes (CPEs) for Cu²⁺ detection. Key steps include:

- Electrode Fabrication : Optimize carbon paste composition (e.g., 77.11% graphite, 22.05% Nujol, 0.46% ionophore) .

- Calibration : Validate linear response ranges (e.g., 10⁻⁶–10⁻¹ M Cu²⁺) and Nernstian slopes (28.5 mV/decade) .

- Selectivity Testing : Use the fixed interference method (FIM) to assess interference from ions like Fe³⁺ or Zn²⁺.

Q. How do non-totally symmetric vibrations influence the phosphorescent triplet state of thioxanthenone derivatives?

- Methodological Answer : ODMR studies reveal that vibronic coupling between ¹nπ* and ¹ππ* states enhances radiative decay in the z sublevel. For 9H-thioxanthen-9-one, sulfur’s spin-orbit coupling selectively perturbs the y sublevel, altering intersystem crossing rates . Experimental validation requires low-temperature (1.4 K) phosphorescence excitation spectra combined with sublevel-selective pumping.

Data Contradiction Analysis

Q. Why do different alignment methods (RMS vs. SEAL) in CoMFA yield divergent activity predictions for thioxanthenone derivatives?

- Analysis : RMS alignment minimizes structural deviations from a template, while SEAL (Steric and Electrostatic Alignment) prioritizes field similarities. For Panc03-active compounds, RMS alignment produced superior cross-validated r² values (0.62 vs. 0.58 for SEAL), likely due to better handling of steric clashes in bulky substituents . Researchers should test both methods and prioritize lattice spacing (1 Å vs. 2 Å) based on substituent complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.